molecular formula C67H135NO34 B1192119 Amino-PEG32-acid

Amino-PEG32-acid

Cat. No. B1192119
M. Wt: 1498.79
InChI Key: ILUBHHYXKFGMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG32-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Scientific Research Applications

1. Cancer Therapy

  • Pegylated Arginine Deiminase in Cancer Treatment : Pegylated arginine deiminase (ADI-PEG20) is an enzyme that depletes arginine, a nonessential amino acid in humans, but crucial for certain tumor cells. ADI-PEG20 has shown efficacy against human melanomas and hepatocellular carcinomas both in vitro and in vivo (Feun & Savaraj, 2006).
  • Biocompatible and Bioreducible Micelles : Novel α-amino acid-based poly(disulfide urethane)s and PEG-AAPU(SS)-PEG triblock copolymer micelles have been developed for triggered intracellular doxorubicin release, showcasing their potential in anticancer drug delivery (Lu et al., 2015).

2. Drug Delivery and Therapeutics

  • Intelligent Polymeric Micelles for Targeted Drug Delivery : Functional poly(ethylene glycol)-poly(amino acid) (PEG-PAA) block copolymers have been designed for cancer therapy. They allow for controlled drug release and targeted delivery, reducing toxicity and enhancing efficacy (Bae & Kataoka, 2009).
  • PEGylation of Tumor Necrosis Factor Alpha : Chemical conjugation of polyethylene glycol to tumor necrosis factor alpha significantly increases its anti-tumor potency and reduces toxic side-effects (Tsutsumi et al., 1995).

3. Antibacterial Applications

  • Poly(amidoamine) Dendrimers : Amino-terminated PAMAM dendrimers, especially those partially coated with PEG, exhibit strong antimicrobial properties against Gram-negative bacteria, expanding their potential biomedical applications (Calabretta et al., 2007).

4. Prodrug Development

  • Poly(ethylene glycol)-amino acid Conjugates : The conjugation of poly(ethylene glycol) with amino acids has been employed in creating water-soluble prodrugs with improved bioavailability and reduced toxicity (Ding et al., 2012).

5. Site-Specific PEGylation

  • Optimized PEGylation Techniques : Recent developments in site-specific PEGylation of proteins using chemoselective targeting of amino acids, improving pharmacokinetics and therapeutic efficacy of peptide and protein drugs (Nischan & Hackenberger, 2014).

6. Amino Acid Deprivation in Cancer Therapy

  • Amino Acid Starvation Strategies : Specific amino acid metabolic pathway inhibitors, such as those targeting arginine, asparagine, and glutamine, have been explored as anti-cancer strategies, showing potential in clinical applications (Fung & Chan, 2017).

7. Tissue-Specific Drug Delivery

  • Aminopeptidase P Mediated Targeting : A tissue-specific construct conjugated to a homing peptide was designed for selective binding to human breast-derived cancer cells, demonstrating potential in targeted drug delivery (Cordova et al., 2016).

properties

Product Name

Amino-PEG32-acid

Molecular Formula

C67H135NO34

Molecular Weight

1498.79

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C67H135NO34/c68-2-4-72-6-8-74-10-12-76-14-16-78-18-20-80-22-24-82-26-28-84-30-32-86-34-36-88-38-40-90-42-44-92-46-48-94-50-52-96-54-56-98-58-60-100-62-64-102-66-65-101-63-61-99-59-57-97-55-53-95-51-49-93-47-45-91-43-41-89-39-37-87-35-33-85-31-29-83-27-25-81-23-21-79-19-17-77-15-13-75-11-9-73-7-5-71-3-1-67(69)70/h1-66,68H2,(H,69,70)

InChI Key

ILUBHHYXKFGMNJ-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amino-PEG32-acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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